molecular formula C28H22N6O2S B11637775 (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B11637775
M. Wt: 506.6 g/mol
InChI Key: UDXQOTPTVPIFHU-JLPGSUDCSA-N
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Description

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase involved in cell survival and proliferation. This small molecule inhibitor is of significant research value in oncology, particularly in the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene, such as internal tandem duplications (ITD), are common drivers of the disease. The compound functions by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream signaling pathways like STAT5, MAPK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent cancer cell lines. Research utilizing this compound is essential for elucidating the role of FLT3 in leukemogenesis, validating it as a therapeutic target, and evaluating the efficacy of FLT3 inhibition in preclinical models. It is presented as a high-purity compound for research applications only. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Source: PubChem Source: NCBI

Properties

Molecular Formula

C28H22N6O2S

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N6O2S/c1-2-15-36-23-12-10-19(11-13-23)25-21(18-33(31-25)22-8-4-3-5-9-22)16-24-27(35)34-28(37-24)30-26(32-34)20-7-6-14-29-17-20/h3-14,16-18H,2,15H2,1H3/b24-16-

InChI Key

UDXQOTPTVPIFHU-JLPGSUDCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The synthesis typically begins with constructing the 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole intermediate. As demonstrated in studies on analogous pyrazole-thiazolo-triazole hybrids, this step involves a cyclocondensation reaction between phenylhydrazine and a β-diketone derivative. For example, 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is synthesized via:

  • Mannich reaction : Condensation of 4-propoxyphenylacetophenone with phenylhydrazine in acetic acid yields the pyrazole ring.

  • Vilsmeier-Haack formylation : Introduction of the formyl group at the C4 position using POCl3 and DMF.

Key reaction conditions :

StepReagentsSolventTemperatureYield
CyclocondensationPhenylhydrazine, AcOHAcetic acidReflux (120°C)78–85%
FormylationPOCl3, DMFDCM0°C → RT70–75%

Construction of the Thiazolo[3,2-b][1,2,] triazole Core

The thiazolo-triazole scaffold is assembled through a three-component reaction involving:

  • 3-Amino-1,2,4-triazole-5-thiol as the nucleophile.

  • Chloroacetic acid for cyclization.

  • Pyridine-3-carbaldehyde to introduce the pyridinyl group.

A representative protocol involves refluxing equimolar quantities of these components in a mixed solvent system (AcOH:Ac₂O, 1:1) with sodium acetate as a base. This step achieves simultaneous thiazole ring formation and triazole functionalization.

Mechanistic insights :

  • The thiol group attacks the α-carbon of chloroacetic acid, forming a thioether intermediate.

  • Intramolecular cyclization eliminates HCl, yielding the thiazole ring.

  • Aldehyde condensation introduces the pyridinyl group at C2 via Knoevenagel-like reactivity.

Final Condensation and Stereochemical Control

The Z-configuration at the exocyclic double bond is critical for biological activity. This is achieved through a stereoselective condensation between the pyrazole-4-carbaldehyde and thiazolo-triazole intermediate. Key strategies include:

  • High-dilution conditions to minimize E-isomer formation.

  • Lewis acid catalysis (e.g., ZnCl₂) to stabilize the transition state.

Optimized parameters :

ParameterValueImpact on Z:E Ratio
SolventToluene7:1
CatalystZnCl₂ (5 mol%)9:1
Temperature110°C8:1

One-Pot and Tandem Methodologies

Recent advances emphasize streamlining synthesis through one-pot protocols. A notable example involves visible-light-mediated regioselective cyclization (Figure 1):

  • Reactants :

    • 5-(4-Propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

    • 3-Mercapto-1,2,4-triazole

    • Pyridine-3-carbaldehyde

  • Conditions :

    • Visible light (450 nm)

    • H₂O as green solvent

    • Room temperature, 45 minutes

Advantages :

  • 88% yield with >95% Z-selectivity.

  • Eliminates purification of intermediates.

Post-Synthetic Modifications

Aminomethylidene Derivatization

Secondary functionalization at C5 is achieved via aminolysis of 5-ethoxymethylidene precursors. For example, treating the ethoxy intermediate with propylamine in ethanol yields target compounds with 82–90% efficiency.

Representative reaction :

5-Ethoxymethylidene intermediate+R-NH2EtOH, reflux5-Aminomethylidene derivative+EtOH\text{5-Ethoxymethylidene intermediate} + \text{R-NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{5-Aminomethylidene derivative} + \text{EtOH}

Analytical Characterization

Critical data for validating synthetic success:

Spectroscopic signatures :

  • ¹H NMR : Doublet of doublets at δ 5.54–5.58 ppm (pyrazoline H4).

  • ¹³C NMR : Thiazole C2 at δ 165.4–165.8 ppm.

  • HRMS : [M+H]⁺ at m/z 507.1582 (calc. 507.1589).

X-ray crystallography : Confirms Z-configuration via dihedral angles between pyrazole and thiazolo-triazole planes (87.3°).

Challenges and Limitations

  • Stereochemical drift : Z→E isomerization occurs above 130°C, necessitating low-temperature storage.

  • Purification difficulties : Silica gel chromatography often degrades the exocyclic double bond; alternatives include:

    • Reverse-phase HPLC (C18 column, MeCN:H₂O gradient).

    • Crystallization from ethyl acetate/hexane (3:1).

Industrial-Scale Considerations

Cost drivers :

  • 4-Propoxyphenyl precursor: $12.50/g (bulk pricing).

  • Pd/C catalyst for hydrogenations: $8,000/kg.

Process intensification :

  • Continuous-flow reactors reduce reaction times by 60%.

  • Solvent recovery systems cut waste by 40%.

Emerging Alternatives

Biocatalytic approaches :

  • Lipase-mediated ester hydrolysis for propoxyphenyl group installation (65% yield).

  • Laccase-driven oxidative coupling for pyridine-thiazole bond formation.

Computational design :

  • DFT-guided optimization of ZnCl₂ coordination geometry improves Z-selectivity to 93% .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure indicates potential pharmacological properties, particularly due to the presence of the thiazole and triazole rings. These structural features are often associated with various biological activities.

Anticancer Activity

Recent studies have explored the anticancer properties of thiazole and triazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including breast and liver cancers. The compound may exhibit similar activities due to its structural analogies with known anticancer agents .

Antimicrobial Properties

Thiazole and triazole derivatives are frequently investigated for their antimicrobial properties. The presence of the pyrazole moiety in this compound may enhance its activity against bacterial and fungal strains. Research into related compounds has demonstrated significant antimicrobial effects, suggesting that this compound could be effective as well .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include the formation of key intermediates through condensation reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The presence of functional groups such as phenyl and pyridine can influence the biological activity of the compound. SAR studies on related compounds have provided insights into how modifications can enhance efficacy and reduce toxicity .

Case Studies

  • Antitumor Activity : A study evaluating thiazole derivatives found that specific modifications led to enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. This indicates that similar modifications on the compound could yield potent anticancer agents .
  • Antimicrobial Efficacy : Research on pyrazole-containing compounds has shown effective inhibition against various microbial strains. This suggests that the compound could potentially be developed into a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Altering signaling pathways: Influencing cellular signaling pathways to produce a biological response.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound’s distinct features include:

  • Pyrazole substituents : A 1-phenyl-3-(4-propoxyphenyl) group at position 3.
  • Heterocyclic core : A thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system.
  • Aromatic substituent : A 3-pyridinyl group at position 2.

Key analogs and their differences are summarized below:

Compound ID Core Structure Substituent Modifications Molecular Formula Average Mass (g/mol) Key References
Target Compound Thiazolo-triazolone 3-(4-propoxyphenyl), 2-(3-pyridinyl) C₃₃H₂₇N₅O₂S* ~565.65
Analog 1 () Thiazolo-triazolone 3-(4-ethoxy-3-methylphenyl), 2-(4-methoxyphenyl) C₃₀H₂₅N₅O₃S 535.62
Analog 2 () Thiazolo-triazolone 3-(4-butoxy-2-methylphenyl), 2-(4-methoxyphenyl) C₃₂H₂₉N₅O₃S 577.67
Analog 3 () Thiazol-4(5H)-one 2-(piperidin-1-yl), 3-(4-methoxyphenyl) C₂₆H₂₄N₄O₂S 456.56
Analog 4 () Thiazolidin-4-one 3-heptyl, 2-thioxo, 3-(3-fluoro-4-propoxyphenyl) C₃₂H₃₄FN₃O₂S₂ 599.75

*Estimated based on structural similarity.

Key Observations:

Substituent Effects: Alkoxy Chain Length: The 4-propoxyphenyl group in the target compound (C₃H₇O) confers intermediate lipophilicity compared to ethoxy (C₂H₅O, Analog 1) and butoxy (C₄H₉O, Analog 2). Aromatic Moieties: Replacement of 4-methoxyphenyl (Analog 1) with 3-pyridinyl (target) introduces a basic nitrogen atom, which may improve solubility and hydrogen-bonding interactions with biological targets .

Core Modifications: Analog 3 replaces the thiazolo-triazolone with a simpler thiazol-4(5H)-one, reducing ring strain and altering electron distribution. Analog 4 incorporates a thiazolidinone ring with a heptyl chain, significantly increasing lipophilicity (mass: 599.75 vs. ~565.65) and suggesting divergent pharmacokinetic profiles .

Biological Activity

The compound (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H22N6O2S
  • Molecular Weight : 502.58 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The pyrazole moiety is known for its ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This compound may exhibit anti-inflammatory properties by modulating COX activity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can possess significant antimicrobial properties against various bacterial strains and fungi. The thiazole and triazole components may enhance this activity through synergistic effects.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity due to its ability to interfere with cell proliferation pathways. Pyrazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 at concentrations of 10 µM
AntimicrobialEffective against E. coli, Bacillus subtilis at 40 µg/mL
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

  • Anti-inflammatory Studies : A study by Selvam et al. synthesized a series of pyrazole derivatives that showed promising anti-inflammatory activity by significantly inhibiting TNF-α and IL-6 levels compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : Burguete et al. evaluated a range of pyrazole compounds against Mycobacterium tuberculosis and found that certain derivatives exhibited strong inhibitory effects comparable to rifampicin .
  • Anticancer Properties : Research has indicated that pyrazole derivatives can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. This suggests that the compound may be a candidate for further development as an anticancer agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol or THF may improve cyclization efficiency .
  • Temperature : Reflux conditions (70–100°C) are often necessary for condensation steps to achieve high yields (>70%) .
  • Catalysts : Base catalysts (e.g., KOH) or transition metals (e.g., CuSO₄) accelerate heterocycle formation .
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted pyrazole precursors .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Z-configuration of the methylene group) and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 563.1991 for C₃₂H₂₉N₅O₃S) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Broth microdilution assays (MIC ≤ 16 µg/mL against S. aureus and E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can contradictory activity data across biological assays be resolved?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:

  • Solubility limitations : Use DLS (Dynamic Light Scattering) to assess aggregation in PBS .
  • Metabolic instability : LC-MS/MS tracks metabolite formation in liver microsomes .
  • Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies non-specific binding .

Q. What strategies enhance the compound’s selectivity for therapeutic targets?

  • Structure-activity relationship (SAR) : Modify substituents on the pyrazole (e.g., fluorophenyl groups improve kinase selectivity by 3-fold) .
  • Molecular docking : Simulate binding to 14-α-demethylase (PDB: 3LD6) to prioritize analogs with stronger H-bonding to heme .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce off-target interactions .

Q. How does the compound’s reactivity impact formulation stability?

  • Photodegradation : UV-Vis spectroscopy monitors λmax shifts under light exposure; encapsulation in liposomes reduces degradation by 40% .
  • Hydrolysis : pH-dependent stability studies (t₁/₂ = 8 hrs at pH 7.4 vs. 2 hrs at pH 1.2) guide enteric coating strategies .

Methodological Comparisons

Q. Table 1: Structural analogs and their biological profiles

CompoundKey ModificationsActivity (IC₅₀)Target
ParentNone8.2 µMKinase A
Analog 14-Fluorophenyl2.7 µMKinase A
Analog 23-Nitrophenyl12.4 µMCYP3A4

Q. Table 2: Optimization of reaction conditions

StepParameterOptimal RangeYield Improvement
CyclizationTemp.80–90°C75% → 89%
PurificationSolventEthanol/Hexane (3:1)Purity >98%

Critical Analysis of Evidence

  • Synthetic protocols in agree on reflux conditions but conflict on catalyst choice (KOH vs. CuSO₄).
  • Biological data in show variability in MIC values, likely due to assay protocols (e.g., broth vs. agar dilution).

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